
2,4,4-trimethyl-5-phenyl-4H-imidazole 1,3-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,4-Trimethyl-5-phenyl-4H-imidazole 1,3-dioxide is a heterocyclic organic compound with a unique structure that includes both imidazole and dioxide functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,4,4-Trimethyl-5-phenyl-4H-imidazole 1,3-dioxide can be synthesized from 1-hydroxy-2,5,5-trimethyl-4-phenyl-3-imidazoline and 3-imidazoline 3-oxide. The action of hydrogen chloride on these compounds results in the addition of water or alcohol, forming derivatives of 4-hydroxy-2-imidazolinium chlorides .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
2,4,4-Trimethyl-5-phenyl-4H-imidazole 1,3-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of imidazoline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen chloride for hydration reactions and various oxidizing and reducing agents for other transformations .
Major Products
The major products formed from these reactions include 4-hydroxy-2-imidazolinium chlorides and other imidazole derivatives .
Applications De Recherche Scientifique
2,4,4-Trimethyl-5-phenyl-4H-imidazole 1,3-dioxide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mécanisme D'action
The mechanism by which 2,4,4-trimethyl-5-phenyl-4H-imidazole 1,3-dioxide exerts its effects involves interactions with molecular targets and pathways. The compound’s imidazole ring can interact with various enzymes and receptors, influencing biological processes. The dioxide functionality may also play a role in redox reactions, contributing to the compound’s activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4,4-Trimethyl-5-phenyl-4H-imidazole 1-oxide
- 2,4,4-Trimethyl-1-phenyl-2-imidazolin-5-one
- 1,3-Bis(2,4,6-trimethylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene
Uniqueness
2,4,4-Trimethyl-5-phenyl-4H-imidazole 1,3-dioxide is unique due to its dual functionality, combining both imidazole and dioxide groups. This structural feature allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications .
Propriétés
Numéro CAS |
38870-68-7 |
|---|---|
Formule moléculaire |
C12H14N2O2 |
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
2,4,4-trimethyl-1,3-dioxido-5-phenylimidazole-1,3-diium |
InChI |
InChI=1S/C12H14N2O2/c1-9-13(15)11(12(2,3)14(9)16)10-7-5-4-6-8-10/h4-8H,1-3H3 |
Clé InChI |
WGCLRJBABPMRCK-UHFFFAOYSA-N |
SMILES canonique |
CC1=[N+](C(C(=[N+]1[O-])C2=CC=CC=C2)(C)C)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Methyl-7-oxatricyclo[4.3.0.03,9]nonan-8-one](/img/structure/B14679936.png)
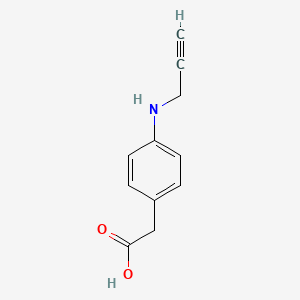
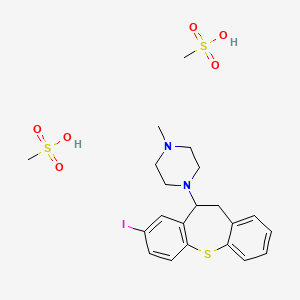
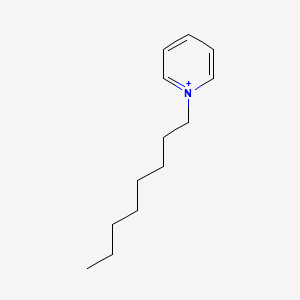
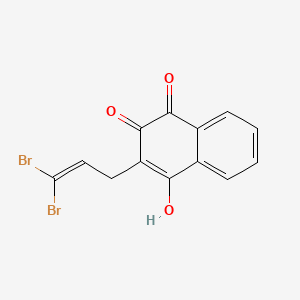
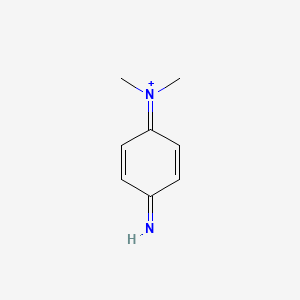
![3-[1,2,2-Tris(2-ethylhexoxy)ethoxymethyl]heptane](/img/structure/B14679999.png)
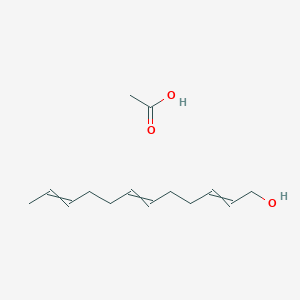
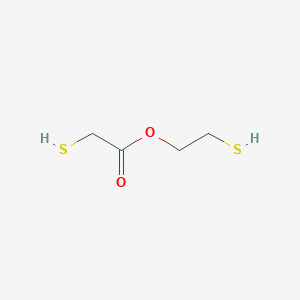
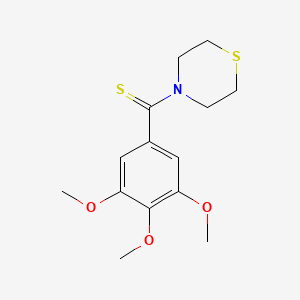
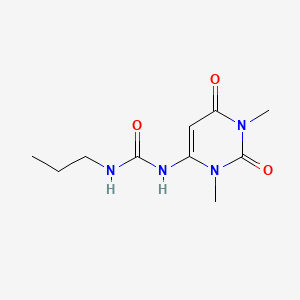
![4-[3-(Anthracen-9-YL)propyl]-N,N-dimethylaniline](/img/structure/B14680042.png)

![2,2-Dicyclopropylspiro[cyclopropane-1,9'-fluorene]](/img/structure/B14680055.png)
